3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
Description
3-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide-substituted benzoic acid derivative with the molecular formula C₁₅H₁₅NO₄S and a molecular weight of 305.35 g/mol . Its structure features a benzoic acid backbone modified at the meta position by a methyl-substituted sulfonamide group. This compound is synthesized via nucleophilic substitution, typically involving the reaction of m-aminobenzoic acid with 4-methylbenzenesulfonyl chloride under basic conditions . Sulfonamide benzoic acids are of interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(19,20)16(2)13-5-3-4-12(10-13)15(17)18/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPBMGOQBZIKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H13NO4S
- Molecular Weight : 291.32 g/mol
- CAS Number : 37028-84-5
The compound features a sulfonamide group that enhances its reactivity and biological activity. Its structural attributes allow it to interact with various biological targets, making it a versatile candidate for research.
Chemistry
3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is used as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which can be crucial in drug development.
- Antimicrobial Properties : Case studies have shown that it can exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Medicine
The therapeutic potential of this compound is under investigation for several applications:
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
- Anticancer Research : Preliminary studies suggest that it may have anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation .
Industry
In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique properties allow for the development of new materials with enhanced performance characteristics.
Table 2: Comparison of Sulfonamide Derivatives
| Compound Name | Unique Features |
|---|---|
| 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide | Enhanced selectivity in enzyme inhibition |
| Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate | Broader spectrum of biological activity |
Mechanism of Action
The mechanism of action of 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with β-catenin. The compound binds directly to β-catenin within the C-terminal two-thirds of the Armadillo repeat region, leading to β-catenin ubiquitination and subsequent proteasomal degradation . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their properties, and biological activities:
Key Observations:
Positional Isomerism: The location of the sulfonamide group (meta vs. para) significantly impacts solubility and biological activity. For example, para-substituted analogs like 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid exhibit stronger intermolecular hydrogen bonding, influencing crystallinity .
Substituent Effects : Fluorine or chlorine substitutions (e.g., in 4-(((3-fluorophenyl)sulfonamido)methyl)benzoic acid) enhance binding affinity in enzyme targets due to electronegativity and steric effects .
Physicochemical Properties
- Solubility: Sulfonamide benzoic acids are generally sparingly soluble in water but show moderate solubility in polar organic solvents (e.g., methanol, DMSO) .
- Crystallinity: Carboxylic acid and sulfonamide groups facilitate dimerization via O–H···O and N–H···O interactions, as observed in 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid . This impacts formulation strategies for solid dosages.
Biological Activity
3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group is known to form strong interactions with enzyme active sites, leading to inhibition of their activity. Additionally, the benzamide core may interact with various receptors, influencing their functions and contributing to therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sulfonamide derivatives. The compound demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 25 µg/mL |
| Klebsiella pneumoniae | 100 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide compounds have been well documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Anticancer Activity
Emerging research suggests that this compound exhibits anticancer properties through various mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in tumor progression.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects with IC values ranging from 10 to 30 µM, indicating its potential as a therapeutic agent in oncology .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity against multi-drug resistant strains and found that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics.
- This suggests its potential use in treating infections caused by resistant pathogens.
-
Anti-inflammatory Effects :
- A study investigated the anti-inflammatory effects in a model of acute inflammation induced by lipopolysaccharide (LPS). The results showed a significant reduction in edema and inflammatory markers upon treatment with the compound.
Q & A
Q. What are the standard synthetic protocols for preparing 3-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid?
The synthesis typically involves reacting p-aminobenzoic acid derivatives with sulfonylating agents under controlled pH conditions. For example, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (a structural analog) is synthesized by treating p-aminobenzoic acid with tosyl chloride in aqueous sodium carbonate (pH 8–9), followed by acidification to precipitate the product. Recrystallization from methanol yields pure crystals . Key steps include pH control to stabilize intermediates and prevent side reactions.
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding motifs (e.g., O—H⋯O dimers and C—H⋯O interactions in triclinic systems) .
- NMR spectroscopy: Confirms substituent positions (e.g., aromatic protons at δ = 7.11–7.29 ppm in DMSO-d6) .
- Melting point analysis: Validates purity (e.g., 503 K for the analog in ) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Sulfonamide derivatives are screened for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR). Structural analogs with sulfamoyl groups show affinity for biological targets like RARα receptors .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
The triclinic crystal system (space group P1) exhibits head-to-head O—H⋯O dimers, stabilizing the lattice. C—H⋯O and N—H⋯O interactions along the b-axis contribute to thermal stability (melting point >500 K) . Computational tools like Mercury (CCDC) can model these interactions for property prediction.
Q. What computational methods are suitable for studying its receptor-binding mechanisms?
- Molecular docking (AutoDock Vina): Predicts binding poses in enzyme active sites (e.g., RARα antagonists in ).
- Molecular dynamics (GROMACS): Simulates ligand-receptor stability over time .
- Density Functional Theory (DFT): Calculates electronic properties of sulfonamide groups for SAR studies .
Q. How can structural analogs improve bioactivity or solubility?
- Substituent modification: Introducing morpholinylsulfonyl groups enhances solubility (logP reduction by 0.5–1.0 units) .
- Halogenation: Fluorine at the meta-position increases metabolic stability (e.g., 2-fluoro analogs in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
